ANC 1
CAS No.: 156341-52-5
Cat. No.: VC0233712
Molecular Formula: C6H9NO4
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 156341-52-5 |
---|---|
Molecular Formula | C6H9NO4 |
Molecular Weight | 0 |
Introduction
Chemical Structure and Properties
ANC-1 features a 1,8-naphthyridine core with a cyano group at the 3-position, connected to a piperazine ring which is further linked to a phenylglycyl moiety. Specifically, ANC-1 contains an unsubstituted phenyl ring (R = –H) in its structure . The molecular formula of ANC-1 is C21H20N6O, with the following structural components:
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A 1,8-naphthyridine heterocyclic core
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A cyano (nitrile) group at the 3-position
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A piperazine linker
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A phenylglycyl moiety with no substituents on the phenyl ring
The presence of the cyano group and the nitrogen-rich heterocyclic system contributes to the compound's unique chemical reactivity and biological properties. The electronic distribution within the molecule, influenced by these functional groups, plays a crucial role in its interaction with biological targets.
Synthesis and Preparation Methods
The synthesis of ANC-1 follows a specific reaction pathway as described in the literature. The general synthetic route for ANC compounds involves the following steps :
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Preparation of intermediate ANI-1 according to established literature protocols
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Treatment of ANI-1 with chloroacetyl chloride in the presence of triethylamine (Et3N) as a base at room temperature to yield ANI-2
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Subsequent reaction of ANI-2 with unsubstituted aniline in the presence of Na2CO3 and KI in DMF to yield the target compound ANC-1
The confirmation of the synthesized compound is typically achieved through various analytical techniques, including:
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1H NMR and 13C NMR spectroscopy
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Liquid chromatography-mass spectrometry (LCMS)
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Elemental analysis
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Infrared (IR) spectroscopy
These methods ensure the structural integrity and purity of the synthesized ANC-1 compound before biological evaluation.
Biological Activities
Compound | R Group | MIC (μg/mL) | MIC (μM) |
---|---|---|---|
ANC-1 | -H | 25 | 67.12 |
ANC-2 | -4-CH2CH3 | 12.5 | 31.21 |
ANC-5 | -4-F | 25 | 67.12 |
ANC-6 | -4-Cl | 25 | 61.44 |
ANC-7 | -4-Br | 25 | 55.39 |
For comparison, the standard drug p-amino salicylic acid demonstrated an MIC of 12.5 μg/mL (81.62 μM) , indicating that while ANC-1 shows activity, it is less potent than some established treatments and even some of its derivatives, such as ANC-2.
Comparison with Related Compounds
ANC-1 belongs to a broader class of 1,8-naphthyridine derivatives that include both the ANC series (ANC-1 to ANC-14) and the related ANA series (ANA-1 to ANA-12). Comparing these compounds provides additional context for understanding ANC-1's relative efficacy:
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ANA-12, which contains a 5-nitrofuran-2-carbonyl group on the piperazine ring instead of a phenylglycyl moiety, demonstrated the most potent anti-tubercular activity among all tested compounds with an MIC of 6.25 μg/mL (16.52 μM) .
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ANA-1, the direct analog in the ANA series, showed better activity (MIC = 12.5 μg/mL) than ANC-1, suggesting that the structural arrangement in the ANA series may be more favorable for anti-tubercular activity .
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Within the broader context of 1,8-naphthyridine derivatives, compounds containing nitro groups, particularly at ortho positions (ANA-7, ANA-10), showed enhanced activity compared to unsubstituted variants like ANC-1 .
This comparative analysis highlights that while ANC-1 demonstrates moderate activity, structural modifications as seen in other compounds can significantly enhance anti-tubercular efficacy.
Compound | MIC (μg/mL) | IC50 (HEK293T) μM | Selective Index (SI) |
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ANC-2 | 12.5 | 330 ± 3.40 | 11 |
ANA-1 | 12.5 | 580 ± 20.25 | 17 |
ANA-12 | 6.25 | 450.7 ± 20.21 | 27 |
The selective index (SI), calculated as the ratio of IC50 to MIC, indicates the therapeutic window of a compound. Higher SI values suggest better selectivity for the target pathogen over mammalian cells. The promising SI values of related compounds suggest that optimized derivatives of ANC-1 might similarly exhibit favorable toxicity profiles.
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